molecular formula C11H18O2Si B102592 Trimethyl(2-phenoxyethoxy)silane CAS No. 16654-47-0

Trimethyl(2-phenoxyethoxy)silane

Cat. No.: B102592
CAS No.: 16654-47-0
M. Wt: 210.34 g/mol
InChI Key: YSPNCPGGCOBEKE-UHFFFAOYSA-N
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Description

Trimethyl(2-phenoxyethoxy)silane is an organosilicon compound characterized by a silane core (Si(CH₃)₃) linked to a phenoxyethoxy group. This structure combines the hydrophobic properties of the trimethylsilyl group with the aromatic and ether functionalities of the phenoxyethoxy chain. Such compounds are typically synthesized via silylation reactions involving alcohols or phenols and chlorosilanes, followed by purification using silica gel chromatography .

Key attributes inferred from analogs:

  • Molecular formula: Likely C₁₁H₁₈O₂Si (based on structural relatives like Trimethyl(2-phenylethoxy)silane, C₁₁H₁₈OSi ).
  • Reactivity: The silane group may undergo hydrolysis under acidic or basic conditions, while the ether and aromatic groups contribute to stability in organic solvents.

Properties

CAS No.

16654-47-0

Molecular Formula

C11H18O2Si

Molecular Weight

210.34 g/mol

IUPAC Name

trimethyl(2-phenoxyethoxy)silane

InChI

InChI=1S/C11H18O2Si/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

YSPNCPGGCOBEKE-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OCCOC1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)OCCOC1=CC=CC=C1

Synonyms

(2-Phenoxyethoxy)trimethylsilane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Trimethyl(2-phenoxyethoxy)silane with structurally related silanes, emphasizing differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents logP (Hydrophobicity) Key Applications/Reactivity Reference
This compound* C₁₁H₁₈O₂Si ~210.35 Phenoxyethoxy, Si(CH₃)₃ Estimated ~2.5 Intermediate in organic synthesis
Trimethyl(2-phenylethoxy)silane C₁₁H₁₈OSi 194.35 Phenylethoxy, Si(CH₃)₃ 1.501 Protecting group in alcohols
Silane, [2-(2-methoxyethoxy)ethoxy]trimethyl- C₈H₂₀O₃Si 192.33 Methoxyethoxyethoxy, Si(CH₃)₃ 1.52 Solubility modifier in polymers
Trimethyl(2,2,2-trifluoroethoxy)silane C₅H₁₁F₃OSi 172.22 Trifluoroethoxy, Si(CH₃)₃ 1.98 (calculated) Fluorophilic reagent in catalysis
Trimethyl-(1-methyl-2-phenoxy-ethoxy)silane C₁₂H₂₀O₂Si 224.37 Methyl-phenoxyethoxy, Si(CH₃)₃ Not reported Specialty solvent or monomer

Structural and Functional Insights:

Substituent Effects: Phenoxyethoxy vs. Fluorinated vs. Non-fluorinated: Trimethyl(2,2,2-trifluoroethoxy)silane exhibits higher electronegativity and thermal stability due to fluorine atoms, making it suitable for high-performance materials .

Synthesis and Yield :

  • Analogs like Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane are synthesized in moderate yields (37%) via ketone silylation , while triethylsilyl derivatives achieve higher yields (86%) under optimized conditions .

Applications :

  • Protecting Groups : Trimethyl(2-phenylethoxy)silane is used to protect alcohols in multistep syntheses due to its stability under basic conditions .
  • Radical Chemistry : Sulfonyl-substituted silanes (e.g., Trimethyl((phenylsulfonyl)ethynyl)silane) participate in radical reactions, enabling C–C bond formation .

Research Findings and Trends

Thermal Stability: Silanes with aromatic ether linkages (e.g., phenoxyethoxy) demonstrate superior thermal stability compared to aliphatic analogs, as evidenced by decomposition temperatures above 200°C in related compounds .

Hydrolytic Sensitivity: The Si–O bond in this compound is susceptible to hydrolysis, requiring anhydrous storage conditions. This contrasts with fluorinated silanes, where the Si–F bond resists hydrolysis .

Market Trends : Derivatives like Trimethyl(3-phenyl-2-propenyl)-silane are gaining traction in materials science, driven by demand for silicone-based polymers with tailored functionalities .

Critical Analysis of Contradictions

  • logP Discrepancies: Reported logP values for Trimethyl(2-phenylethoxy)silane vary between sources (1.501 in vs. higher estimates for phenoxyethoxy analogs), likely due to differences in computational models or experimental conditions.
  • Synthetic Yields : Yields for silylation reactions range widely (37–86%), highlighting the sensitivity of these reactions to steric and electronic factors .

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